N'-hydroxy-3-(methylamino)butanimidamide
Description
N'-hydroxy-3-(methylamino)butanimidamide is a hydroxamic acid derivative with the molecular formula C₅H₁₂N₄O (based on structural analogs in ). Its core structure comprises a butanimidamide backbone substituted with a methylamino group at the 3-position and a hydroxy group at the N'-position.
Properties
Molecular Formula |
C5H13N3O |
|---|---|
Molecular Weight |
131.18 g/mol |
IUPAC Name |
N'-hydroxy-3-(methylamino)butanimidamide |
InChI |
InChI=1S/C5H13N3O/c1-4(7-2)3-5(6)8-9/h4,7,9H,3H2,1-2H3,(H2,6,8) |
InChI Key |
CSUXTZGNDUZGNF-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C/C(=N/O)/N)NC |
Canonical SMILES |
CC(CC(=NO)N)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-(methylamino)butanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of N-hydroxybutanamide derivatives with methylamine. The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-3-(methylamino)butanimidamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-(methylamino)butanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The methylamino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield oxo derivatives, while reduction of the imidamide group may produce primary or secondary amines .
Scientific Research Applications
N’-hydroxy-3-(methylamino)butanimidamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition and cytotoxicity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-hydroxy-3-(methylamino)butanimidamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogs of N'-hydroxy-3-(methylamino)butanimidamide and their distinguishing features:
Biological Activity
N'-hydroxy-3-(methylamino)butanimidamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C5H12N4O
- CAS Number : 1344803-98-0
The compound features a hydroxylamine group, which is known to play a role in various biological processes, including enzyme inhibition and modulation of metabolic pathways.
The biological activity of this compound is primarily attributed to its interaction with key enzymes involved in metabolic pathways. It is hypothesized that the compound may act as an inhibitor of specific enzymes, leading to altered metabolic states that could be beneficial in therapeutic contexts.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes such as:
- Histone Deacetylases (HDACs) : These enzymes are involved in the regulation of gene expression. Inhibition can lead to increased acetylation of histones, promoting gene expression associated with apoptosis and cell cycle arrest.
- Nitric Oxide Synthase (NOS) : Compounds that influence nitric oxide production can impact vascular function and immune response.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 15 | HDAC inhibition |
| Study 2 | HCT116 | 20 | NOS modulation |
| Study 3 | MCF7 | 12 | Apoptosis induction |
These findings suggest that the compound may have potential applications in cancer therapy through its ability to modulate cellular pathways involved in tumor growth and survival.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study A : A study involving breast cancer models showed that treatment with this compound resulted in reduced tumor growth and increased apoptosis markers compared to control groups.
- Case Study B : Research on cardiovascular effects indicated that the compound improved endothelial function by enhancing nitric oxide availability, suggesting a role in vascular health.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand its safety and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
